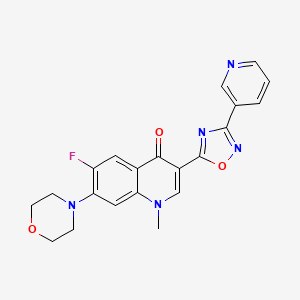
6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Overview
Description
6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound belonging to the quinoline family. Its structure includes a quinoline core with a fluorine atom, a morpholino group, and an oxadiazole moiety linked to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The unique structural components of this compound contribute to its reactivity and biological activity:
- Fluorine Atom : Enhances electrophilicity and reactivity.
- Morpholino Group : Imparts solubility and potential interactions with biological targets.
- Oxadiazole and Pyridine Rings : Facilitate nucleophilic substitutions and hydrogen bonding.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. Potential activities include:
- Antitumor Activity : Some derivatives have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal effects.
- Inhibition of Signaling Pathways : The compound may interact with critical cellular pathways involved in cancer progression.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Effects :
- Mechanisms of Action :
- Structure-Activity Relationship (SAR) :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl -6-fluoro -7-morpholino -3-(3-(pyridin -2-y)-1,2,4 -oxadiazol -5-y)quinolin -4(1H)-one | Similar core structure; different substituents | Antitumor activity |
| BGT -226 | Quinoline-based; different substituents | Inhibits c-Met signaling |
| PF -04217903 | Contains triazolo-pyrazine moiety | Potent c-Met inhibitor |
This table illustrates the diverse biological activities exhibited by structurally related compounds, emphasizing the potential of 6-fluoro-1-methyl-7-morpholino-3-(3-(pyridin-3-y)-1,2,4 oxadiazol -5 -yl)quinolin -4 (1H) -one as a versatile scaffold for medicinal applications.
Properties
IUPAC Name |
6-fluoro-1-methyl-7-morpholin-4-yl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-26-12-15(21-24-20(25-30-21)13-3-2-4-23-11-13)19(28)14-9-16(22)18(10-17(14)26)27-5-7-29-8-6-27/h2-4,9-12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEOXYMUCIFLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















